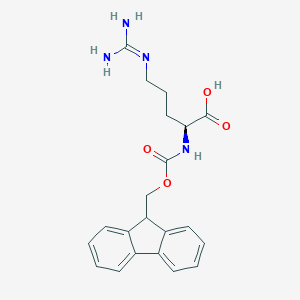

Fmoc-Arg-OH

Übersicht

Beschreibung

Fmoc-Arg-OH, or 9-fluorenylmethoxycarbonyl-L-arginine, is a protected amino acid extensively utilized in solid-phase peptide synthesis (SPPS). Its structure features an Fmoc group protecting the α-amino group and an unprotected guanidine side chain (pKa ~12.5). The Fmoc group is base-labile, allowing selective deprotection under mild alkaline conditions (e.g., 20% piperidine in DMF) without affecting acid-sensitive side-chain protecting groups .

This compound is critical in synthesizing arginine-rich peptides, such as cell-penetrating peptides (CPPs) and tumor-targeting conjugates . Its compatibility with microwave-assisted SPPS and automated synthesizers enhances reaction efficiency, particularly in complex drug delivery systems . However, the unprotected guanidine group can lead to side reactions, necessitating optimized coupling protocols (e.g., double coupling at 90°C) to prevent deletion sequences .

Wirkmechanismus

Target of Action

Fmoc-Arg-OH, or N-α-Fmoc-Nω- (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine, is primarily used as a building block in peptide synthesis . Its primary targets are the amino groups of peptides, where it serves as a protecting group .

Mode of Action

The Fmoc group in this compound acts as a protecting group for the amino groups in peptides during synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the efficient formation of peptide bonds while preventing unwanted side reactions .

Biochemical Pathways

This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .

Pharmacokinetics

For instance, the use of this compound can enhance the cellular permeability of peptide-based drugs .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with protected amino groups . This protection allows for the efficient formation of peptide bonds, leading to the creation of peptides of significant size and complexity .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the removal of the Fmoc group is usually performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) at a certain temperature . Moreover, the reaction environment needs to be carefully controlled to prevent undesired side reactions .

Biochemische Analyse

Biochemical Properties

Fmoc-Arg-OH plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules during the synthesis process. The nature of these interactions is primarily through the formation of peptide bonds, which are fundamental to the structure and function of proteins .

Cellular Effects

The effects of this compound on cells are primarily observed during the process of peptide synthesis. It has been noted that certain Fmoc-derivatives of the series K, including this compound, can influence cell function . For instance, Fmoc-K3 hydrogel has been shown to support cell adhesion, survival, and duplication .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide bond formation during peptide synthesis. It is used as a building block in this process, providing protection to specific functional groups while allowing for efficient peptide bond formation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in peptide synthesis. It has been noted that the poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and often the concomitant formation of the corresponding des-Arg peptides .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, contributing to the formation of peptide bonds. Detailed information on its effects on metabolic flux or metabolite levels is currently limited .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in peptide synthesis. It is transported to the site of peptide bond formation, where it interacts with other amino acids and enzymes involved in the process .

Biologische Aktivität

Fmoc-Arg-OH (Fluorenylmethoxycarbonyl-arginine) is a protected form of the amino acid arginine, widely used in peptide synthesis and research. Its biological activity is primarily linked to its role in protein synthesis, cellular signaling, and therapeutic applications, particularly in gene therapy and drug delivery systems. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula C21H24N4O4 and a molecular weight of 392.44 g/mol. Its structure features a fluorenylmethoxycarbonyl protecting group that enhances stability during peptide synthesis. The stability of this compound in solution is crucial for its application in solid-phase peptide synthesis (SPPS).

Table 1: Stability of this compound Analogues in Solution

| Time (h) | Fmoc-Arg(Boc)2-OH (DMF) | Fmoc-Arg(NO2)-OH (DMF) | Fmoc-Arg(Pbf)-OH (DMF) |

|---|---|---|---|

| 0 | 100 | 100 | 100 |

| 1 | 99.8 | 100 | 100 |

| 24 | 86.9 | 100 | 100 |

| 48 | 85.0 | 100 | 100 |

| 10 d | 77.6 | 100 | 100 |

| 15 d | 65.1 | 100 | 100 |

| 20 d | 58.5 | 100 | 100 |

| 30 d | 51.2 | 100 | 100 |

This table illustrates that Fmoc-Arg(NO2)-OH maintains stability over time compared to other analogues, which is beneficial for long-term applications in peptide synthesis .

The biological activity of this compound is largely attributed to its role in enhancing cellular uptake of peptides and oligonucleotides. Research indicates that arginine-rich peptides facilitate energy-dependent endocytosis mechanisms, predominantly via clathrin-mediated pathways . This property is particularly relevant for drug delivery systems where efficient cellular uptake is crucial.

Applications in Gene Therapy

This compound has shown significant potential in gene therapy applications, particularly in the development of peptide nucleic acid (PNA) conjugates. Studies have demonstrated that arginine-rich PNA conjugates can effectively redirect splicing in target cells, such as HeLa cells, enhancing therapeutic efficacy .

Case Study: Delivery of PMO in Duchenne Muscular Dystrophy

In preclinical studies involving Duchenne muscular dystrophy (DMD), arginine-rich conjugates demonstrated improved delivery of phosphorodiamidate morpholino oligomers (PMOs). The incorporation of this compound into these conjugates resulted in enhanced muscle cell delivery and exon skipping, showcasing its therapeutic potential .

Comparative Analysis with Other Amino Acids

The cost and efficiency of using this compound compared to other amino acids are significant considerations in peptide synthesis. For instance, while the cost of Fmoc-Arg(Pbf)-OH is substantially higher than that of other protected amino acids like phenylalanine (Phe), its unique properties justify its use in specific applications .

Table 2: Cost Comparison of Protected Amino Acids

| Amino Acid | Cost per 100g (€) |

|---|---|

| Fmoc-Arg(Pbf)-OH | €360 |

| Fmoc-Phe-OH | €36 |

This comparison highlights the economic implications when selecting amino acids for synthesis, emphasizing the need for optimized protection strategies to reduce costs without compromising biological activity .

Wissenschaftliche Forschungsanwendungen

Overview

Fmoc-Arg-OH, or 9-Fluorenylmethoxycarbonyl-L-arginine, is a derivative of the amino acid arginine that plays a crucial role in peptide synthesis. Its unique properties make it an essential compound in various fields, including chemistry, biology, and medicine. This article explores the diverse applications of this compound, supported by case studies and data tables that illustrate its significance in scientific research.

Key Applications

-

Peptide Synthesis

- This compound is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for the selective deprotection of the amino group, facilitating the sequential addition of amino acids to form peptides. This method is vital for producing peptides with specific sequences necessary for biological activity .

- Drug Development

- Biological Studies

- Industrial Applications

Protein Interaction Studies

Research has demonstrated that peptides containing arginine exhibit enhanced binding to various proteins. This property facilitates studies on protein-protein interactions, which are crucial for understanding cellular mechanisms .

Enzyme-Substrate Interactions

This compound has been employed to investigate enzyme kinetics and mechanisms by serving as a substrate in enzyme assays. This application is vital for elucidating how enzymes interact with their substrates under various conditions .

Therapeutic Potential

A notable study highlighted that peptides derived from this compound displayed anti-proliferative activity against prostate cancer cell lines (PC3) and breast cancer cell lines (MCF7). These findings suggest significant potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What is the role of Fmoc-Arg-OH in Solid Phase Peptide Synthesis (SPPS), and what methodological steps ensure its effective incorporation into peptide chains?

this compound is a protected arginine derivative used in SPPS to introduce arginine residues into peptide sequences. Key steps include:

- Resin conditioning : Swelling the resin (e.g., Wang resin) in solvents like DMF or DCM.

- Deprotection : Removing the Fmoc group using 20% piperidine in DMF.

- Coupling : Activating this compound with coupling reagents (e.g., HBTU/DIPEA) for 1–2 hours to ensure complete reaction.

- Capping : Acetylation of unreacted amino groups to prevent deletion sequences . Proper stoichiometry (2–4 equivalents of this compound) and real-time monitoring via Kaiser or chloranil tests are critical for efficiency .

Q. How should this compound be stored to maintain stability, and what analytical methods verify its purity post-synthesis?

- Storage : Store lyophilized this compound at -20°C in airtight, moisture-free containers. Solutions in DMSO should be aliquoted and stored at -80°C to prevent freeze-thaw degradation .

- Purity verification :

| Method | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC | C18 column, 0.1% TFA/ACN gradient | ≥99.0% purity (retention time match) |

| Mass Spectrometry | ESI-MS or MALDI-TOF | Molecular ion [M+H]+ at 397.2 Da |

Q. What solvent systems are optimal for dissolving this compound during peptide synthesis, and how does solvent choice influence reaction efficiency?

this compound solubility varies by solvent:

Advanced Research Questions

Q. What strategies can be employed to minimize racemization of this compound during peptide coupling reactions?

Racemization risks increase with prolonged coupling times or basic conditions. Mitigation strategies include:

- Low-temperature coupling : Conduct reactions at 0–4°C to reduce base-induced racemization.

- Coupling additives : Use Oxyma Pure or HOAt instead of HOBt to suppress epimerization.

- In situ monitoring : Employ CD spectroscopy or chiral HPLC to detect D-arginine formation .

Q. How do researchers address low coupling efficiency of this compound in complex peptide sequences, and what diagnostic tools identify the root causes?

Low efficiency often stems from steric hindrance or aggregation. Solutions include:

- Double coupling : Repeat the coupling step with fresh reagents.

- Microwave-assisted synthesis : Enhance kinetics by heating to 50°C for 5–10 minutes.

- Diagnostic tools :

- HPLC-MS : Identify incomplete coupling via mass shifts (e.g., +396 Da for uncoupled arginine).

- FT-IR : Monitor disappearance of Fmoc carbonyl peaks (1690–1710 cm⁻¹) .

Q. What are the common side reactions involving this compound under standard SPPS conditions, and how can they be quantitatively analyzed and mitigated?

| Side Reaction | Cause | Mitigation | Analysis Method |

|---|---|---|---|

| Fmoc cleavage failure | Incomplete piperidine deprotection | Extend deprotection time (2 × 10 min) | Ninhydrin test |

| Arg degradation | Acidic cleavage (TFA) | Use milder cleavage cocktails (e.g., TIPS/H2O/TFA 2.5/2.5/95) | Amino acid analysis |

| Guanidine group acylation | Excess activating reagents | Optimize stoichiometry (1:1:2 for amino acid/HBTU/DIPEA) | LC-MS/MS |

Q. Methodological Considerations

- Hypothesis-driven design : Use frameworks like PICO (Population: peptide sequences; Intervention: coupling conditions; Comparison: alternative reagents; Outcome: coupling efficiency) to structure experiments .

- Data reproducibility : Document all synthesis parameters (e.g., equivalents, reaction time) in alignment with FAIR principles .

Vergleich Mit ähnlichen Verbindungen

Comparison with Side-Chain-Protected Arginine Derivatives

Fmoc-Arg(Pbf)-OH

- Protecting Groups : The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group shields the guanidine side chain, preventing undesired interactions during SPPS .

- Synthesis : Improved yields (72% vs. 59%) were achieved using phase-transfer catalyst TEBA to minimize Pbf-Cl hydrolysis .

- Coupling Efficiency : Achieves 93% coupling to Rink Amide-AM resin via activation with DIC/HOBt/DMAP in DMA/DCM (1:1) .

- Purity : Commercial batches (e.g., Sigma-Aldrich) exhibit ≥99% HPLC purity with ≤0.1% impurities (e.g., Fmoc-β-Ala-OH) .

- Applications : Preferred for synthesizing peptides requiring orthogonal side-chain deprotection (e.g., TFA-labile Pbf removal) .

Fmoc-Arg(Mtr)-OH

- Protecting Groups : The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group offers acid stability but requires harsh conditions (e.g., HF) for deprotection .

- Molecular Weight : 608.7 g/mol (vs. 396.4 g/mol for Fmoc-Arg-OH), complicating mass spectrometry analysis .

- Solubility: Limited solubility in DMF/DCM, necessitating 1% acetic acid for dissolution .

Table 1: Comparison of Arginine Derivatives

*Requires double coupling at 90°C for optimal yields .

Comparison with Other Fmoc-Protected Amino Acids

Fmoc-His(Trt)-OH

- Protection : Trityl (Trt) shields the imidazole side chain of histidine, stable under SPPS conditions but removable with dilute acetic acid .

- Synthesis : Optimized via central composite design, achieving ≥80% yield and ≥95% purity .

- Applications : Essential for synthesizing histidine-containing peptides (e.g., metalloenzyme mimics) .

Fmoc-Asn(Trt)-OH

- Coupling : Achieves optimal efficiency using HBTU/HOBt/DIEA in NMP/DCM (1:7) at 40°C .

- Microwave Assistance : Minimal impact on coupling efficiency, unlike arginine derivatives .

Fmoc-Glu-OH

- Role in Sensors : Used in polyfluorene-based sensors for Cr₂O₇²⁻ detection; electrochemical polymerization requires TFA/BFEE solvent systems .

Table 2: Coupling Conditions Across Fmoc-Protected Amino Acids

Key Research Findings

Stability of Guanidine Group : this compound resists conjugation with aldehydes (e.g., gossypol), highlighting its stability in complex ligation reactions .

Cost-Effective Synthesis : Fmoc-Arg(Pbf)-OH synthesis was optimized using 1.1 equivalents of Pbf-Cl, reducing costs by 40% compared to traditional methods .

Microwave Enhancement : Microwave-assisted SPPS reduces this compound coupling time from 2 h to 30 min, critical for high-throughput peptide libraries .

Purity Challenges : this compound batches may contain ≤0.2% free arginine, necessitating rigorous HPLC monitoring .

Eigenschaften

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBUCBXGDWWXNY-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369198 | |

| Record name | Fmoc-Arg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91000-69-0 | |

| Record name | Fmoc-Arg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.